molecular formula C12H20N2O3 B597970 Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate CAS No. 1221818-45-6

Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate

Cat. No. B597970
CAS RN: 1221818-45-6
M. Wt: 240.303
InChI Key: JXDVMKQFPSVLBZ-UHFFFAOYSA-N
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Description

“Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate” is a chemical compound with the molecular formula C12H20N2O3 . It has a molecular weight of 240.299 Da . The compound is typically stored in a dark place, sealed in dry conditions .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate” consists of two five-membered rings in envelope conformations . The InChI code for the compound is 1S/C12H20N2O3/c1-11(2,3)17-10(16)14-8-4-5-12(14)6-7-13-9(12)15/h4-8H2,1-3H3,(H,13,15) .


Physical And Chemical Properties Analysis

“Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate” is a powder . It has a molecular weight of 240.299 Da and a monoisotopic mass of 240.147400 Da . The compound has a topological polar surface area of 41.6 Ų .

Scientific Research Applications

Constrained Peptidomimetics Synthesis

Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate derivatives have been synthesized for use in peptide synthesis as constrained surrogates of dipeptides, showing potential as gamma-turn and distorted type II beta-turn mimetics. This application is significant in the development of peptidomimetics with enhanced stability and specificity for therapeutic purposes (Fernandez et al., 2002).

Supramolecular Chemistry

Research has demonstrated the compound's role in forming supramolecular arrangements through its incorporation into cyclohexane-5-spirohydantoin derivatives. These studies highlight the impact of substituents on the cyclohexane ring on supramolecular arrangements, contributing to the understanding of molecular self-assembly mechanisms (Graus et al., 2010).

Molecular Structure Elucidation

Crystallographic analysis and NMR spectroscopy have been applied to tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate derivatives for determining their molecular structures. Such analyses are essential for the development of new compounds with potential applications in medicinal chemistry and materials science (Silaichev et al., 2013).

Synthetic Methodology Development

Efficient and scalable synthetic routes to tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate have been developed, providing access to novel compounds that explore chemical space complementary to traditional piperidine systems. This work supports the exploration of new pharmacophores for drug discovery (Meyers et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302, H315, H319, and H335, suggesting that the compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-8-4-5-12(14)6-7-13-9(12)15/h4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDVMKQFPSVLBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678238
Record name tert-Butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate

CAS RN

1221818-45-6
Record name tert-Butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1,7-diazaspiro[4,4]nonan-6-one hydrochloride (0.98 g, 5.4 mmol) in dichloromethane were added tert-butyldicarbonate (1.41 g, 6.48 mmol) and triethylamine (1.3 g, 13.5 mmol). The resulting solution was stirred overnight at room temperature. The solution was diluted with water and extracted with dichloromethane. The organic phase was separated, dried, filtered and concentrated to afford 6-oxo-1,7-diaza-spiro[4,4]nonan-1-carboxylic acid tert-butyl ester product as white powder (1.3 g) in 100% yield and used directly without further purification. 1H NMR (400 MHz, CD2Cl2) δ 6.13-5.74 (br, 1H), 3.59-3.20 (m, 4H), 2.75-2.49 (m, 1H), 2.16-1.76 (m, 5H), 1.43 (s, 3H), 1.42 (s, 6H). MS m/z 241.2 (M+H)+
Quantity
0.98 g
Type
reactant
Reaction Step One
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tert-butyldicarbonate
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1.41 g
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reactant
Reaction Step One
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1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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